Imipenem and cilastatin sodium

Enterococcus faecalis Gram-positive activity antimicrobial spectrum

Imipenem and cilastatin sodium is the only carbapenem co-formulated 1:1 with a renal DHP-I inhibitor, increasing urinary imipenem recovery from 6–38% to ~70%. Quantifiable spectrum advantages include 4-fold greater E. faecalis potency vs ertapenem (MIC 0.5–2 μg/mL), >98% anaerobic coverage, and enhanced serum-mediated bactericidal activity against P. aeruginosa. Clinically proven 35% lower AE rate vs meropenem in hospitalized infants (P<0.001) with equivalent seizure risk. Serves as a validated DHP-I substrate vulnerability control (Vmax/Km=6.24) and OAT-mediated drug-drug interaction research tool. Ideal for antimicrobial stewardship programs, neonatal/pediatric ICU formulary, and renal transport pharmacology studies.

Molecular Formula C28H43N6NaO9S
Molecular Weight 662.7 g/mol
Cat. No. B8004025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImipenem and cilastatin sodium
Molecular FormulaC28H43N6NaO9S
Molecular Weight662.7 g/mol
Structural Identifiers
SMILESCC(C1C2CC(=C(N2C1=O)C(=O)O)NCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+]
InChIInChI=1S/C16H26N2O5S.C12H18N4O4.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(17)9-8-4-7(15-3-2-14-5-13)10(12(19)20)16(8)11(9)18;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-6,8-9,15,17H,2-4H2,1H3,(H2,13,14)(H,19,20);/q;;+1/p-1/b12-6-;;/t10-,11-;6-,8-,9-;/m11./s1
InChIKeyZUYXKOGCKYEFON-LGGAYGRDSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imipenem and Cilastatin Sodium: A Dual-Action Carbapenem Fixed Combination for Severe Nosocomial Infections Requiring Quantifiable Renal Protection


Imipenem and cilastatin sodium is a fixed 1:1 intravenous combination of imipenem, a broad-spectrum carbapenem β-lactam antibiotic with high intrinsic resistance to most β-lactamases, and cilastatin sodium, a competitive, reversible inhibitor of renal dehydropeptidase-I (DHP-I) that prevents the renal metabolism and inactivation of imipenem [1]. The combination is supplied as a sterile powder mixture for reconstitution, containing not less than 90.0 percent and not more than 115.0 percent of the labeled amounts of imipenem and cilastatin per USP specifications [2].

Why Carbapenem Class Substitution Fails: Quantified Evidence for Imipenem/Cilastatin Differentiation in Procurement Decisions


Carbapenem antibiotics are not functionally interchangeable due to quantifiable differences in (i) susceptibility to renal DHP-I degradation, which directly impacts urinary recovery and therapeutic concentration maintenance, (ii) antimicrobial spectrum as defined by MIC90 values against clinically critical pathogens including Pseudomonas aeruginosa and Enterococcus faecalis, and (iii) adverse event profiles in vulnerable populations. Imipenem alone exhibits Vmax/Km ratios of 6.24 for DHP-I substrate preference compared to 2.41 for meropenem and 1.39 for DA-1131 [1], indicating the highest enzymatic vulnerability in the class—a vulnerability that is only fully addressed by the mandatory 1:1 co-formulation with cilastatin, which increases urinary imipenem recovery from 6%-38% (alone) to approximately 70% (with cilastatin) [2]. The quantitative evidence below establishes the specific dimensions where imipenem/cilastatin sodium demonstrates measurable differentiation from meropenem, doripenem, ertapenem, and other in-class candidates.

Quantitative Differentiation Evidence for Imipenem/Cilastatin Sodium Versus Comparator Carbapenems


Enhanced Gram-Positive Activity: Superior Potency Against Enterococcus faecalis Compared to Meropenem and Ertapenem

Imipenem demonstrates superior in vitro activity against Enterococcus faecalis compared to both meropenem and ertapenem. Per CLSI quality control ranges, the acceptable MIC range for imipenem against E. faecalis ATCC 29212 is 0.5–2 μg/mL, whereas meropenem requires 2–8 μg/mL and ertapenem requires 4–16 μg/mL to achieve comparable inhibition [1]. Clinical reference sources consistently note that meropenem is less active against E. faecalis than imipenem [2]. This represents approximately a 4-fold difference in MIC upper bound between imipenem and ertapenem, and a 2- to 4-fold difference versus meropenem, providing a quantifiable basis for preferring imipenem/cilastatin in mixed infections where enterococcal coverage is required.

Enterococcus faecalis Gram-positive activity antimicrobial spectrum

Comparative Anti-Pseudomonal Activity: MIC90 Quantification Versus Doripenem and Meropenem

In a direct comparative study of 50 clinical isolates of Pseudomonas aeruginosa from 2003, the MIC50 and MIC90 values for imipenem/cilastatin were 2 μg/mL and 16 μg/mL, respectively [1]. Meropenem and biapenem each demonstrated MIC50/MIC90 values of 1/16 μg/mL, while doripenem exhibited superior anti-pseudomonal potency with MIC50/MIC90 of 1/8 μg/mL [1]. However, imipenem/cilastatin demonstrated a unique pharmacodynamic property: at the MIC concentration, its bactericidal effect increased in the presence of human serum, whereas no serum-mediated enhancement was observed for meropenem or doripenem [1]. In a separate study of 67 P. aeruginosa bloodstream isolates from 2000–2004, imipenem/cilastatin showed a higher MIC90 of 32 μg/mL compared to 16 μg/mL for both meropenem and biapenem [2], indicating temporal MIC drift that may inform empiric dosing decisions.

Pseudomonas aeruginosa MIC90 nosocomial infections

Renal Protection Through Dual Mechanism: DHP-I Inhibition and OAT-Mediated Nephrotoxicity Reduction

Cilastatin provides renal protection through two distinct quantifiable mechanisms. First, as a competitive DHP-I inhibitor, it prevents the renal degradation of imipenem: when imipenem is administered alone, urinary recovery is only 6%–38% of the dose, but coadministration with an equal amount of cilastatin increases urinary excretion to approximately 70% of the administered dose [1]. Second, cilastatin inhibits human organic anion transporter 1 and 3 (hOAT1/3)-mediated transport of imipenem with IC50 values comparable to clinical concentrations, thereby reducing intracellular accumulation of imipenem in proximal tubule cells and decreasing nephrocyte toxicity [2]. In rabbit primary proximal tubule cells, cilastatin and probenecid inhibited intracellular accumulation of imipenem and sequentially decreased nephrocyte toxicity [2]. This dual protective mechanism is unique among carbapenems: meropenem and doripenem, being stable to DHP-I, are administered without a renal protective co-formulation and lack this specific OAT-mediated protective effect [1].

renal protection DHP-I inhibition OAT transporters nephrotoxicity

Comparative Clinical Efficacy: Equivalent Outcomes to Meropenem with Favorable Adverse Event Profile in Infant Populations

In a randomized, prospective multicenter study comparing intravenous meropenem (1 g every 8 h) with imipenem/cilastatin (1 g every 8 h) for serious bacterial infections in hospitalized patients, clinical success rates were 76% (68/90) for meropenem and 77% (67/87) for imipenem/cilastatin, with corresponding bacterial eradication rates of 77% (85/110) and 83% (90/109), respectively [1]. No statistically significant differences in clinical or bacteriological outcomes were observed between treatment groups for any infection site analyzed [1]. In a large retrospective cohort study of 5,566 hospitalized infants (1997–2010), adverse events were more common with meropenem use compared to imipenem/cilastatin (62.8/1000 infant days versus 40.7/1000 infant days; P < 0.001) [2]. Importantly, there was no difference in seizure incidence between meropenem and imipenem/cilastatin (adjusted odds ratio 0.96; 95% CI: 0.68–1.32), challenging the class-wide perception that imipenem carries uniquely elevated seizure risk [2].

clinical efficacy adverse events pediatric safety profile

PBPs Binding Affinity and Bactericidal Morphology: Mechanistic Differentiation from Meropenem and Doripenem

Imipenem/cilastatin exhibits a distinct penicillin-binding protein (PBP) binding profile compared to meropenem and doripenem against Pseudomonas aeruginosa. Imipenem/cilastatin and biapenem demonstrated strongest binding affinity for PBP4, followed by PBP2, PBP1A≈3, and PBP1B, whereas meropenem showed strongest affinity for PBP4 followed by PBP3, PBP2, and PBP1A≈1B [1]. This differential PBP targeting translates to distinct morphological outcomes: imipenem/cilastatin treatment induces microbial conglobation (spherical forms) and bacteriolytic images, while meropenem and doripenem treatment results in filamentous forms without bacteriolysis [1]. Additionally, the optimal concentration for AmpC β-lactamase induction differs between groups: imipenem and biapenem induce at sub-MIC concentrations, whereas meropenem and doripenem require 3×MIC or higher concentrations for induction [1].

penicillin-binding proteins PBP binding affinity bactericidal morphology mechanism of action

Broad Anaerobic Spectrum: Imipenem Activity Against Bacteroides fragilis Group Compared to Ertapenem

In a multicenter survey of recently isolated Gram-negative anaerobic bacteria in Greece, imipenem demonstrated superior susceptibility against Bacteroides species compared to ertapenem. While the MIC range, MIC50, and MIC90 values were generally comparable between imipenem and ertapenem, six Bacteroides spp. isolates were imipenem-susceptible but ertapenem-non-susceptible, and ertapenem MIC90 values were one to two two-fold dilutions higher (i.e., 2- to 4-fold higher) than those of imipenem [1]. In a separate study of 124 anaerobic bacterial strains, imipenem inhibited 98.4% of isolates at ≤4 μg/mL, with only one strain of Bacteroides fragilis showing intermediate activity [2]. Among β-lactam antibiotics tested against 114 clinical B. fragilis group isolates, imipenem was identified as the most active beta-lactam antibiotic [2].

anaerobic coverage Bacteroides fragilis intra-abdominal infections ertapenem

High-Value Procurement and Research Application Scenarios for Imipenem/Cilastatin Sodium


Formulary Selection for Mixed Aerobic-Anaerobic Intra-Abdominal Infections Requiring Enterococcal Coverage

Imipenem/cilastatin sodium is the preferred carbapenem for formulary inclusion when institutional antimicrobial stewardship programs prioritize broad-spectrum empiric coverage that includes Enterococcus faecalis and anaerobic Bacteroides species. With an MIC range of 0.5–2 μg/mL against E. faecalis (4-fold more potent than ertapenem) and >98% inhibition of anaerobic isolates at ≤4 μg/mL [1], imipenem/cilastatin provides quantifiable spectrum advantages over ertapenem and meropenem in complicated intra-abdominal infections. Clinical studies confirm equivalent efficacy to meropenem in this indication [2].

Procurement for Neonatal and Pediatric Intensive Care Units Based on Differentiated Safety Profile

Imipenem/cilastatin sodium demonstrates a statistically significant 35% lower adverse event rate compared to meropenem in hospitalized infants (40.7 vs. 62.8 events/1000 infant days; P < 0.001) with equivalent seizure risk (adjusted odds ratio 0.96; 95% CI: 0.68–1.32) [1]. For neonatal and pediatric ICUs where adverse event minimization is a critical procurement criterion, this quantifiable safety differentiation supports imipenem/cilastatin over meropenem as the carbapenem of choice, particularly given the class-wide concern regarding carbapenem-associated seizures has been demonstrated to be equivalent between agents in this large cohort analysis [1].

Selection for Serious Pseudomonas aeruginosa Infections Where Serum-Enhanced Bactericidal Activity Is Clinically Relevant

Despite doripenem demonstrating numerically lower MIC90 values (8 μg/mL) against P. aeruginosa compared to imipenem/cilastatin (16 μg/mL), imipenem/cilastatin uniquely exhibits enhanced bactericidal activity in the presence of human serum—a property not observed with meropenem or doripenem [1]. This pharmacodynamic differentiation, combined with imipenem's distinct PBP binding profile (PBP2 priority over PBP3) and sub-MIC AmpC induction threshold, may provide clinical advantages in bacteremic P. aeruginosa infections where serum-mediated bacterial killing contributes to therapeutic outcomes [1].

Research Applications Investigating Renal Protection Mechanisms Through Dual DHP-I and OAT Inhibition

Imipenem/cilastatin sodium serves as a unique research tool for investigating renal drug transport and nephrotoxicity mitigation. Cilastatin's dual mechanism—DHP-I inhibition that increases urinary imipenem recovery from 6%–38% to ~70% [1], and hOAT1/3 inhibition at clinically relevant IC50 values that reduces intracellular imipenem accumulation in proximal tubule cells [2]—provides a validated experimental system for studying OAT-mediated drug-drug interactions and nephroprotective strategies. Researchers investigating renal transporter pharmacology or developing novel carbapenems requiring DHP-I stability assessment may procure imipenem/cilastatin as a positive control for DHP-I substrate vulnerability (Vmax/Km = 6.24) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imipenem and cilastatin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.